Cas no 887200-27-3 (3,4-dimethyl-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

887200-27-3 structure
Productnaam:3,4-dimethyl-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
3,4-dimethyl-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemische en fysische eigenschappen
Naam en identificatie
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- 3,4-dimethyl-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- Benzamide, N-[6-(aminosulfonyl)-3-(2-propen-1-yl)-2(3H)-benzothiazolylidene]-3,4-dimethyl-
- 3,4-dimethyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- AKOS024606436
- 3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide
- 887200-27-3
- F1365-1238
-
- Inchi: 1S/C19H19N3O3S2/c1-4-9-22-16-8-7-15(27(20,24)25)11-17(16)26-19(22)21-18(23)14-6-5-12(2)13(3)10-14/h4-8,10-11H,1,9H2,2-3H3,(H2,20,24,25)
- InChI-sleutel: SVNRIAGSGAKKGB-UHFFFAOYSA-N
- LACHT: C(N=C1N(CC=C)C2=CC=C(S(N)(=O)=O)C=C2S1)(=O)C1=CC=C(C)C(C)=C1
Berekende eigenschappen
- Exacte massa: 401.08678382g/mol
- Monoisotopische massa: 401.08678382g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 4
- Complexiteit: 716
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 127Ų
Experimentele eigenschappen
- Dichtheid: 1.36±0.1 g/cm3(Predicted)
- Kookpunt: 641.6±65.0 °C(Predicted)
- pka: 9.53±0.20(Predicted)
3,4-dimethyl-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1365-1238-2μmol |
3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887200-27-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1365-1238-25mg |
3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887200-27-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1365-1238-5mg |
3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887200-27-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1365-1238-50mg |
3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887200-27-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1365-1238-75mg |
3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887200-27-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1365-1238-2mg |
3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887200-27-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1365-1238-10mg |
3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887200-27-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
A2B Chem LLC | BA66002-10mg |
3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887200-27-3 | 10mg |
$291.00 | 2024-04-19 | ||
A2B Chem LLC | BA66002-25mg |
3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887200-27-3 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA66002-1mg |
3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
887200-27-3 | 1mg |
$245.00 | 2024-04-19 |
3,4-dimethyl-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Gerelateerde literatuur
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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